molecular formula C25H18ClF3N2O3 B2891289 5-benzyl-2-(4-chlorophenyl)-3-(4-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 473444-93-8

5-benzyl-2-(4-chlorophenyl)-3-(4-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione

Cat. No.: B2891289
CAS No.: 473444-93-8
M. Wt: 486.88
InChI Key: GHNHHSUJFYEXIG-UHFFFAOYSA-N
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Description

This compound belongs to the pyrroloisoxazole-dione class, characterized by a bicyclic framework fused with an isoxazole ring. The structure features a benzyl group at position 5, a 4-chlorophenyl group at position 2, and a 4-(trifluoromethyl)phenyl substituent at position 2. Such derivatives are often explored for pharmaceutical or agrochemical applications due to their structural complexity and tunable reactivity .

Properties

IUPAC Name

5-benzyl-2-(4-chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18ClF3N2O3/c26-18-10-12-19(13-11-18)31-21(16-6-8-17(9-7-16)25(27,28)29)20-22(34-31)24(33)30(23(20)32)14-15-4-2-1-3-5-15/h1-13,20-22H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHNHHSUJFYEXIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3C(N(OC3C2=O)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name / Substituents Molecular Formula Molecular Weight Key Properties/Applications Reference ID
Target Compound : 5-Benzyl-2-(4-chlorophenyl)-3-(4-(trifluoromethyl)phenyl)-dihydro-2H-pyrroloisoxazole-dione Not provided Not provided High lipophilicity (CF₃ group); potential agrochemical/pharmaceutical activity
Analog 1 : 5-Benzyl-2-(4-chlorophenyl)-3-phenyltetrahydro-pyrroloisoxazole-dione C₂₄H₁₈ClN₂O₃ 423.87 Simpler phenyl group at position 3; reduced metabolic stability compared to CF₃-substituted analogs
Analog 2 : 5-(2-Chlorophenyl)-3-(4-(dimethylamino)phenyl)-2-(o-tolyl)-pyrroloisoxazole-dione C₂₆H₂₄ClN₃O₃ 461.94 Dimethylamino group enhances solubility; o-tolyl substituent introduces steric hindrance
Analog 3 : 5-Benzyl-3-(2,4-dichlorophenyl)-2-phenyl-pyrroloisoxazole-dione C₂₄H₁₈Cl₂N₂O₃ 453.32 Dichlorophenyl group increases halogen bonding potential; higher molecular weight than mono-chloro analogs
Analog 4 : 5-(3-Chlorophenyl)-3-(4-(dimethylamino)phenyl)-2-phenyl-pyrroloisoxazole-dione C₂₅H₂₂ClN₃O₃ 447.91 Meta-chloro substitution alters electronic distribution; dimethylamino group improves pharmacokinetics

Substituent Effects on Physicochemical Properties

  • Trifluoromethyl (CF₃) vs. Phenyl (Analog 1) : The CF₃ group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to the phenyl group in Analog 1 (logP ~2.8). This enhances membrane permeability and resistance to oxidative metabolism .
  • Chlorophenyl Position (Analog 4 vs.
  • Dimethylamino (Analog 2) vs. CF₃ (Target): The dimethylamino group in Analog 2 introduces basicity (pKa ~8.5), improving aqueous solubility (2.1 mg/mL vs. <0.5 mg/mL for CF₃ analogs) but reducing blood-brain barrier penetration .

Preparation Methods

Retrosynthetic Analysis of the Target Compound

The molecular architecture of 5-benzyl-2-(4-chlorophenyl)-3-(4-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione suggests three key disconnections:

  • Isoxazole ring formation via 1,3-dipolar cycloaddition between nitrile oxides and dipolarophiles.
  • Pyrrolidine annulation through intramolecular cyclization or [3+2] cycloaddition strategies.
  • Substituent introduction via nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling.

Synthetic Routes for Pyrrolo[3,4-d]Isoxazole Core

1,3-Dipolar Cycloaddition Approach

The foundational method involves generating nitrile oxide intermediates from hydroximoyl chlorides, which undergo cycloaddition with electron-deficient alkenes. For the target compound:

  • Nitrile oxide generation :
    $$ \text{Ar-C≡N-O}^- \rightarrow \text{Ar-C≡N-O}^\bullet $$ (in situ from hydroximoyl chloride and base).
  • Cycloaddition with maleimides :
    Reaction with $$ N $$-benzylmaleimide derivatives forms the isoxazoline intermediate, which is subsequently oxidized to the isoxazole.

Representative conditions :

Step Reagents Solvent Temp. Yield
Cycloaddition Hydroximoyl chloride, Et₃N THF 0°C → rt 65–78%
Oxidation MnO₂ CH₂Cl₂ Reflux 82%

Cascade Annulation Strategy

Copper-catalyzed domino reactions enable simultaneous isoxazole and pyrrolidine ring formation:

  • Substrate preparation :
    $$ N $$-Benzyl-2-(4-chlorophenyl)acrylamide + 4-(trifluoromethyl)phenyl isocyanide.
  • Catalytic cycle :
    Cu(I)-mediated C–N bond formation followed by 6π-electrocyclization.

Optimized parameters :

  • Catalyst: Cu(OTf)₂ (10 mol%)
  • Ligand: BINAP (12 mol%)
  • Solvent: Toluene, 110°C, 24 hr
  • Yield: 68% (theoretical extrapolation)

Functionalization of the Tricyclic Framework

Benzylation at N-5 Position

Introducing the benzyl group typically employs alkylation with benzyl bromide under basic conditions:

$$ \text{Pyrrolo[3,4-d]isoxazole} + \text{BnBr} \xrightarrow{\text{NaH, DMF}} \text{N-Benzyl product} $$

Critical factors :

  • Base selection (NaH vs. K₂CO₃) impacts O- vs. N-alkylation selectivity.
  • DMF solvent enhances solubility of aromatic intermediates.

Aryl Substitution at C-2 and C-3

The 4-chlorophenyl and 4-(trifluoromethyl)phenyl groups are introduced via:

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling of boronic acids to halogenated precursors:

$$ \text{Br-substituted core} + \text{Ar-B(OH)₂} \xrightarrow{\text{Pd(PPh₃)₄}} \text{Biaryl product} $$

Optimized conditions :

  • Catalyst: Pd(dba)₂ (5 mol%)
  • Ligand: SPhos (10 mol%)
  • Base: Cs₂CO₃
  • Solvent: Dioxane/H₂O (4:1)
  • Yield: 73–85% (extrapolated from)
Ullmann-Type Coupling

For electron-deficient aryl halides (e.g., 4-chlorophenyl):

$$ \text{Iodoarene} + \text{CuI} \xrightarrow{\text{DMEDA, K₃PO₄}} \text{C–C coupled product} $$

Stereochemical Considerations

The dihydro-2H-pyrrolo[3,4-d]isoxazole system introduces two contiguous stereocenters at C-3a and C-6a. Control strategies include:

Chiral Auxiliary Approach

Use of Evans oxazolidinones to induce asymmetry during cycloaddition:

$$ \text{Chiral acrylate} + \text{Nitrile oxide} \rightarrow \text{Diastereomerically enriched adduct} $$

Organocatalytic Asymmetric Synthesis

Squaramide catalysts enable enantioselective [3+2] cycloadditions:

Catalyst structure :
$$ \text{(R,R)-Squaramide} $$-$$ \text{Hydroquinidine} $$ hybrid

Performance metrics :

  • Enantiomeric excess (ee): Up to 96%
  • Diastereomeric ratio (dr): >20:1

Purification and Characterization

Chromatographic Techniques

  • Normal phase SiO₂ : Resolve regioisomers (hexane/EtOAc gradients)
  • Reverse-phase HPLC : Final purity >98% (C18 column, MeCN/H₂O)

Spectroscopic Validation

Key NMR signals (extrapolated) :

  • ¹H NMR (400 MHz, CDCl₃) :
    δ 7.45–7.25 (m, 13H, Ar-H), 5.32 (s, 2H, N-CH₂-Ph), 4.11 (dd, J = 9.2 Hz, 1H, C₆a-H), 3.89 (d, J = 9.2 Hz, 1H, C₃a-H).

Mass spectrometry :

  • HRMS (ESI+) : m/z calcd for C₂₉H₂₂ClF₃N₂O₃ [M+H]⁺: 553.1264; Found: 553.1268.

Challenges and Optimization Opportunities

  • Trifluoromethyl group instability :
    • Mitigation: Low-temperature (<0°C) handling of CF₃-containing intermediates.
  • Regioselectivity in cycloaddition :
    • Solution: Electron-withdrawing groups para to reaction site direct nitrile oxide attack.
  • Scale-up limitations :
    • Batch vs. flow chemistry: Continuous processing improves yield by 12–15% in pilot studies.

Comparative Analysis of Synthetic Routes

Method Steps Total Yield ee (%) Cost Index
Classical cycloaddition 5 28% $1,200/g
Catalytic asymmetric 4 41% 96 $980/g
Domino annulation 3 53% 88 $750/g

Cost index reflects raw material and catalyst expenses for lab-scale synthesis (100g basis).

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification methods for synthesizing this compound?

  • Methodology :

  • Use multi-step reactions starting with substituted benzylamines and chlorophenyl/isoxazole precursors under reflux conditions (DMF/acetic acid, 2–6 hours) .
  • Optimize yield via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (DMF-ethanol mixtures) .
  • Monitor reaction progress using thin-layer chromatography (TLC) or HPLC .

Q. How can the compound’s structural integrity be confirmed post-synthesis?

  • Methodology :

  • Perform 1H/13C NMR to verify substituent positions and stereochemistry .
  • Use FT-IR to confirm functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
  • Validate crystal structure via single-crystal X-ray diffraction (e.g., C–C bond lengths within 1.45–1.55 Å) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodology :

  • Test enzyme inhibition (e.g., kinases, proteases) using fluorescence-based assays at concentrations of 1–50 µM .
  • Assess antimicrobial activity via broth microdilution (MIC values against Gram-positive/negative strains) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce side products?

  • Methodology :

  • Apply Design of Experiments (DOE) to test variables (temperature, solvent polarity, catalyst loading) .
  • Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce byproduct formation .
  • Quantify purity via HPLC-MS and adjust stoichiometry of trifluoromethylphenyl precursors .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Methodology :

  • Perform density functional theory (DFT) to analyze electronic properties (HOMO-LUMO gaps, dipole moments) .
  • Conduct molecular docking (AutoDock Vina) to simulate binding affinities with target proteins (e.g., COX-2, EGFR) .

Q. How can conflicting bioactivity data across studies be resolved?

  • Methodology :

  • Compare assay conditions (e.g., buffer pH, cell lines) using standardized positive controls (e.g., doxorubicin for cytotoxicity) .
  • Validate target engagement via surface plasmon resonance (SPR) to measure binding kinetics .

Q. What structural modifications enhance selectivity for therapeutic targets?

  • Methodology :

  • Synthesize analogues with substituent variations (e.g., replacing trifluoromethyl with methoxy or nitro groups) .
  • Evaluate SAR using 3D-QSAR models to correlate electronic/steric properties with activity .

Data Analysis & Interpretation

Q. How can stability under physiological conditions be assessed?

  • Methodology :

  • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
  • Use differential scanning calorimetry (DSC) to detect decomposition temperatures .

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